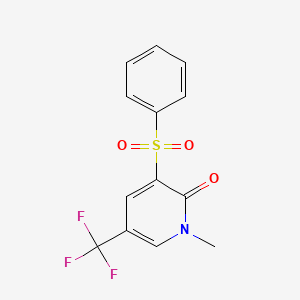
3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, often involving the use of specific catalysts and reagents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of vapor-phase reactors, which include a catalyst fluidized-bed phase and an empty phase. In the fluidized-bed phase, fluorination proceeds immediately, allowing for efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for each reaction depend on the desired outcome and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological processes and as a tool for investigating the effects of trifluoromethyl groups on biological systems.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s properties and its interactions with biological systems. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and benzenesulfonyl derivatives. Examples include:
- 3-(Trifluoromethyl)pyridine
- Benzenesulfonyl chloride
Uniqueness
3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one is unique due to the combination of the trifluoromethyl group and the benzenesulfonyl group attached to the pyridine ring. This combination imparts specific chemical properties that make the compound valuable for various applications .
Properties
Molecular Formula |
C13H10F3NO3S |
|---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C13H10F3NO3S/c1-17-8-9(13(14,15)16)7-11(12(17)18)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
LNFDREJULJGQBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)S(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





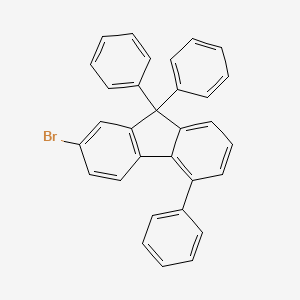
![cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron](/img/structure/B12509637.png)

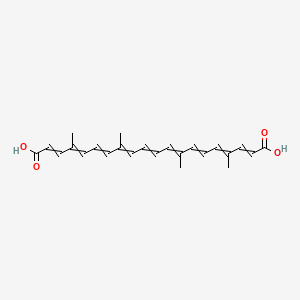
![Trilithium(1+) 3-[(2-{[2-(acetylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]-3-hydroxy-2,2-dimethylpropyl {[5-(6-aminopurin-9-yl)-3-(hydrogen phosphonatooxy)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxyphosphonate](/img/structure/B12509669.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12509672.png)
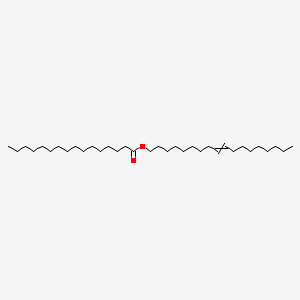
![Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509686.png)
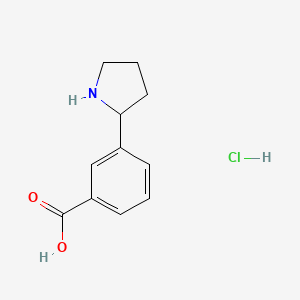
![N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12509696.png)
